molecular formula C14H20N2O2 B2817300 tert-Butyl 3-(phenylamino)azetidine-1-carboxylate CAS No. 1285278-84-3

tert-Butyl 3-(phenylamino)azetidine-1-carboxylate

Cat. No.: B2817300
CAS No.: 1285278-84-3
M. Wt: 248.326
InChI Key: YJTLPHYGSXHPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(phenylamino)azetidine-1-carboxylate (CAS 1285278-84-3) is a high-purity chemical compound offered for research and development purposes. This molecule features an azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry and drug discovery . The azetidine scaffold is recognized as a key pharmacophore in various natural and synthetic bioactive molecules, including marine alkaloids with cytotoxic and antibacterial activities, as well as in established therapeutics like the antihypertensive drug azelnidipine . As a substituted azetidine, this compound serves as a versatile building block for the synthesis of more complex heterocyclic amino acid derivatives and peptides . Its structural properties make it a valuable intermediate for aza-Michael addition reactions, a powerful method for constructing C–N bonds to create highly functionalized compounds for pharmaceutical development . Researchers can utilize this reagent to generate novel compounds for creating DNA-encoded peptide libraries and for evaluating new biologically active substances . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It must be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl 3-anilinoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTLPHYGSXHPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(phenylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(phenylamino)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the phenylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

tert-Butyl 3-(phenylamino)azetidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

  • Substituent : 2-Bromoethyl group.
  • Molecular Weight : 264.16 g/mol.
  • Key Properties: The bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions. Higher lipophilicity (Log P: 1.84) compared to the phenylamino derivative, impacting membrane permeability . Used in cross-coupling reactions for drug candidate diversification .

tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (Compound 58)

  • Substituent: Tetrafluoropropyl and phenethylamino groups.
  • Synthesis Yield : 35% (Method B, Na₂CO₃-mediated coupling).
  • Key Properties: Fluorinated groups enhance metabolic stability and lipophilicity.

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7)

  • Substituent: Amino and hydroxymethyl groups.
  • Molecular Weight : 202.25 g/mol.
  • Key Properties: Polar functional groups increase water solubility (Log S: -1.22), contrasting with the hydrophobic phenylamino derivative. Potential for hydrogen bonding via -NH₂ and -OH groups, enhancing interactions with biological targets .

Biological Activity

Tert-butyl 3-(phenylamino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the phenylamino group. Common methods include:

  • Cyclization Reactions : Using appropriate precursors to form the azetidine structure.
  • Amination : Introducing the phenylamino group via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its enzyme inhibition properties and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes, which can be critical for its therapeutic potential. For instance, studies have shown that azetidine derivatives can inhibit enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE).

Enzyme TargetInhibition ActivityReference
Carbonic AnhydraseModerate inhibition
AcetylcholinesteraseSignificant inhibition

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The presence of the phenylamino group enhances binding affinity and selectivity towards these targets.

Key Mechanisms

  • Binding Affinity : The phenylamino moiety contributes to stronger interactions with target enzymes.
  • Inhibition Pathways : The compound may interfere with enzymatic pathways critical for cellular function, leading to therapeutic effects.

Case Studies

Several studies have explored the biological activity of related azetidine compounds, providing insights into their potential applications:

  • Anticancer Activity : A study demonstrated that azetidine derivatives could exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
  • Antimicrobial Properties : Research has highlighted the antibacterial and antifungal activities of similar compounds, indicating a broader spectrum of biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.